1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
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Description
1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is an ion channel that acts as a sensor for chemical irritants, pain, and cold .
Mode of Action
The compound acts as a selective TRPA1 channel blocker . It antagonizes the calcium influx evoked by formalin and other compounds, thereby inhibiting the activation of the TRPA1 channel .
Result of Action
The blockade of the TRPA1 channel by this compound can lead to a reduction in pain and inflammation . This is because TRPA1 is involved in the perception of pain and the process of inflammation. Therefore, the compound’s action on TRPA1 can have analgesic (pain-relieving) and anti-inflammatory effects .
Properties
IUPAC Name |
1-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-18(21(30)26(2)22(25)31)28(13-8-15-6-4-3-5-7-15)17(24-20)14-27-11-9-16(10-12-27)19(23)29/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGWJHOQQYGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.